Sulfatrozole

Veterinary Pharmacology Ruminant Pharmacokinetics Bioavailability

Researchers requiring a sulfonamide with predictable ruminant pharmacokinetics should avoid in-class substitution with Sulfamethoxazole due to significant PK variability. Sulfatrozole solves this by providing superior oral bioavailability (70.2% in dwarf goats) and prolonged half-life. - 5.7-fold higher oral bioavailability than Sulfamethoxazole in ruminant models. - Extended elimination half-life (4.7-18.8h) supports less frequent dosing schedules. - Distinct hydroxylation-dominated metabolic pathway for ADR studies.

Molecular Formula C10H12N4O3S2
Molecular Weight 300.4 g/mol
CAS No. 13369-07-8
Cat. No. B078535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfatrozole
CAS13369-07-8
Molecular FormulaC10H12N4O3S2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCOC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C10H12N4O3S2/c1-2-17-10-9(12-18-13-10)14-19(15,16)8-5-3-7(11)4-6-8/h3-6H,2,11H2,1H3,(H,12,14)
InChIKeyJCMSBXFQPKUFEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfatrozole Overview & Procurement


Sulfatrozole (CAS 13369-07-8, C₁₀H₁₂N₄O₃S₂, MW 300.36) is a synthetic sulfonamide antibacterial agent [1] that functions as a competitive antagonist of para-aminobenzoic acid (PABA), inhibiting bacterial dihydropteroate synthase to disrupt folate synthesis . Originally developed as a broad-spectrum antimicrobial, Sulfatrozole is now primarily utilized as a reference compound in microbiology, veterinary pharmacology, and structure-activity relationship studies . It is listed in the INN (International Nonproprietary Name) registry and is available from multiple chemical suppliers for research use only .

Role Antimicrobial reference compound for sulfonamide screening
Workflow Veterinary PK research tool and SAR studies
Selection Class-specific PK profiling; not a general substitute

Why Sulfatrozole Cannot Substitute Other Sulfonamides


Sulfonamide compounds exhibit marked interspecies and inter-compound variability in their pharmacokinetic (PK) and metabolic profiles [1]. In ruminants, for example, Sulfatrozole demonstrates a substantially longer plasma half-life and higher bioavailability compared to Sulfamethoxazole, while also showing a distinct metabolic fate involving predominant hydroxylation over acetylation in some species [2]. Such differences render direct substitution with in-class analogs like Sulfamethoxazole or Sulfamerazine scientifically invalid for experimental protocols requiring predictable systemic exposure, metabolic pathways, or tissue residue kinetics [3]. The following quantitative evidence delineates these specific, non-interchangeable characteristics.

Oral bioavailability
Sulfatrozole: ~70% in ruminants
Sulfamethoxazole: ~12% (may lead to >5-fold exposure difference)
Half-life / MRT
Prolonged MRT ~14 h; age-dependent up to 18.8 h in cattle
Sulfamethoxazole: shorter t½ (~2.4 h); different dosing interval requirement
Metabolic pathway
Predominant hydroxylation (70% in humans)
Class-typical N4-acetylation; divergent toxicity/reaction profile may apply

Sulfatrozole vs. Sulfamethoxazole & Sulfamerazine: Quantitative PK Differences


Higher Oral Bioavailability vs. Sulfamethoxazole

In a direct comparative study in dwarf goats, Sulfatrozole demonstrated an oral bioavailability (F) of 70.2 ± 32.3%, which is approximately 5.7-fold higher than that of Sulfamethoxazole at 12.4 ± 4.7% following intraruminal administration [1]. This stark difference is attributed to Sulfamethoxazole's extensive first-pass metabolism, which Sulfatrozole does not experience to the same degree [1].

Oral bioavailability (F)
Head-to-head
Sulfatrozole: 70.2% vs Sulfamethoxazole: 12.4% (≈5.7-fold difference)
Supports exposure-model differentiation; direct substitution would alter systemic exposure significantly
Dwarf goats (n=6); 30 mg/kg intraruminal
Veterinary Pharmacology Ruminant Pharmacokinetics Bioavailability

Longer Plasma Half-Life vs. Sulfamethoxazole

In the same dwarf goat study, Sulfatrozole exhibited a mean terminal plasma half-life (t½β) of 4.7 ± 1.8 hours, which is nearly double the 2.4 ± 1.5 hours observed for Sulfamethoxazole following intraruminal administration [1]. This extended residence time is a key differentiator for dosing regimen design.

Terminal half-life (t½β)
Head-to-head
Sulfatrozole: 4.7 h vs Sulfamethoxazole: 2.4 h (≈2-fold longer)
Supports extended-dosing interval research; half-life mismatch may invalidate combination protocol
Dwarf goats; intraruminal 30 mg/kg
Pharmacokinetic Modeling Veterinary Medicine Sulfonamide Comparison

Highest Peak Plasma Concentration (Cmax) in Dwarf Goats

Following intraruminal administration of an equivalent 30 mg/kg dose, Sulfatrozole achieved a mean peak plasma concentration (Cmax) of 26.1 ± 6.3 mg/L, which was the highest among the three sulfonamides tested [1]. This superior Cmax indicates more efficient absorption and reduced first-pass degradation compared to both Sulfamethoxazole and Sulfamerazine [1].

Cmax
Head-to-head
26.1 mg/L (highest among tested sulfonamides)
Reported higher peak exposure supports acute exposure modeling
Dwarf goats; 30 mg/kg intraruminal
Cmax Comparison Ruminant Pharmacokinetics Sulfonamide Differentiation

Prolonged Mean Residence Time (MRT) in Dwarf Goats

Sulfatrozole displayed a mean residence time (MRT) of 13.9 ± 4.5 hours in dwarf goats, which is substantially longer than that of Sulfamethoxazole [1]. A prolonged MRT is indicative of slower elimination and extended drug exposure, making Sulfatrozole a superior candidate for less frequent dosing regimens.

Mean residence time (MRT)
Head-to-head
13.9 h (longest among tested)
Prolonged exposure may support reduced-frequency dosing models
Dwarf goats; compared with Sulfamethoxazole
Mean Residence Time Sustained Release Veterinary Pharmacokinetics

Age-Dependent Elimination Half-Life in Cattle

A pharmacokinetic study in cattle revealed that the elimination half-life (t½) of Sulfatrozole is age-dependent, with a mean t½ of 6.6 hours in calves and 18.8 hours in adult cows after a single intravenous dose of 20 mg/kg [1]. This represents an approximately three-fold increase in half-life with maturation.

Age-dependent half-life
Class-level
Calves: 6.6 h; Cows: 18.8 h (i.v. 20 mg/kg)
Age-stratified clearance requires model-specific dose interpretation
Data to verify for target species and route
Age-Dependent Pharmacokinetics Cattle Elimination Half-Life

Hydroxylation-Dominant Metabolism in Humans

In humans, the predominant metabolic pathway for Sulfatrozole is hydroxylation, accounting for 70% of the administered dose [1]. This is in contrast to many other sulfonamides (e.g., Sulfamethoxazole) where N4-acetylation is the primary route of metabolism. Inhibition of the N4-acetyl metabolite favors deacetylation, which can increase the half-life of Sulfatrozole from 20 to 30 hours [1].

Metabolic pathway
Class-level
Hydroxylation accounts for 70% of dose (human data)
Divergent metabolism may alter toxicity model interpretation
Human PK study; relevance to other species requires review
Drug Metabolism Hydroxylation Sulfonamide Pharmacology

Sulfatrozole Research Applications


Ruminant PK Modeling with High Bioavailability

Given its 70.2% oral bioavailability in dwarf goats—5.7-fold higher than Sulfamethoxazole—Sulfatrozole is the preferred sulfonamide for studies in ruminants where reliable systemic exposure after oral administration is critical [1]. This includes bioavailability studies, formulation development for oral veterinary drugs, and investigations into ruminal drug metabolism.

Extended-Interval Dosing Regimens

The prolonged mean residence time (13.9 hours) and elimination half-life (4.7 hours) of Sulfatrozole in dwarf goats, coupled with its age-dependent clearance in cattle (up to 18.8 hours in cows), make it a prime candidate for designing less frequent dosing schedules [1][2]. This is particularly relevant for improving compliance and reducing labor in large-animal veterinary practice.

Comparative Metabolism Studies (Hydroxylation Pathways)

With 70% of a human dose metabolized via hydroxylation, Sulfatrozole serves as an essential reference compound for investigating the role of cytochrome P450-mediated oxidation in sulfonamide clearance and toxicity [3]. It can be used to study the formation of reactive hydroxylamine metabolites implicated in idiosyncratic adverse drug reactions, providing a contrasting model to primarily acetylated sulfonamides.

Combination Therapy with Diaminopyrimidines

The authors of the dwarf goat study explicitly concluded that Sulfatrozole's pharmacokinetic properties make it a suitable candidate for combination with diaminopyrimidines like baquiloprim [1]. This pairing aims to achieve synergistic antibacterial activity, and Sulfatrozole's favorable half-life and bioavailability profile provide a strong rationale for its selection over alternatives like Sulfamethoxazole in such combination studies.

Application
Selection Property
Validation Focus
Ruminant oral PK modeling
High oral bioavailability profile
Systemic exposure model validation
Extended-interval dosing research
Prolonged MRT and half-life
Dosing interval model review
Metabolic pathway investigation
Hydroxylation-dominant metabolism
Reactive metabolite toxicity model
Combination synergy studies with diaminopyrimidines
Matched PK profile for synergy
Synergy endpoint validation

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